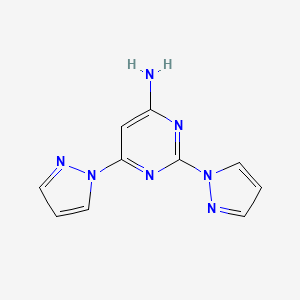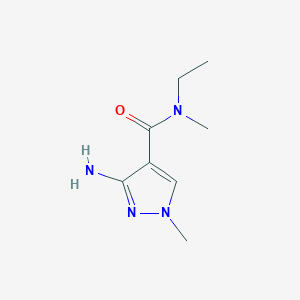![molecular formula C15H21FN4 B11737298 N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737298.png)
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(二甲氨基)苯基]甲基}-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺是一种合成的有机化合物,在各个科学研究领域引起了广泛的关注。该化合物以其独特的结构为特征,其中包括二甲氨基、氟乙基和吡唑-3-胺核心。其独特的化学性质使其成为化学、生物学和医学研究中宝贵的课题。
准备方法
合成路线和反应条件
N-{[4-(二甲氨基)苯基]甲基}-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
吡唑核的形成: 这可以通过在酸性条件下用肼与β-酮酯反应来实现,从而形成吡唑环。
氟乙基的引入: 此步骤涉及在碱如碳酸钾存在下,用2-氟乙基溴化物烷基化吡唑环。
二甲氨基的连接: 最后一步涉及在碱性条件下将中间体与4-(二甲氨基)苄基氯反应,以产生目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这可能包括使用高通量筛选技术来确定最有效的催化剂和反应条件。此外,可以使用连续流动反应器来扩大生产规模,同时保持一致的质量。
化学反应分析
反应类型
N-{[4-(二甲氨基)苯基]甲基}-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺可以发生多种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,导致形成相应的氧化产物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,导致分子中特定官能团的还原。
取代: 该化合物可以参与亲核取代反应,其中氟乙基可以被其他亲核试剂(如硫醇或胺)取代。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下,亲核试剂如硫醇。
主要形成的产物
氧化: 形成具有改变的官能团的氧化衍生物。
还原: 形成具有修饰的官能团的还原衍生物。
取代: 形成取代衍生物,其中新的官能团取代氟乙基。
科学研究应用
N-{[4-(二甲氨基)苯基]甲基}-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建模块,以及各种有机反应中的试剂。
生物学: 研究其与生物大分子潜在的相互作用及其对细胞过程的影响。
医学: 研究其潜在的治疗特性,包括其作为药物发现中先导化合物的作用。
工业: 用于开发新材料,以及作为特种化学品的成分。
作用机制
N-{[4-(二甲氨基)苯基]甲基}-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺的作用机制涉及其与细胞内特定分子靶点的相互作用。该化合物可能与酶或受体结合,调节它们的活性并触发下游信号通路。这会导致各种生物学效应,例如抑制酶活性或改变基因表达。
相似化合物的比较
类似的化合物
- N-{[4-(二甲氨基)苯基]甲基}-1-(2-氯乙基)-4-甲基-1H-吡唑-3-胺
- N-{[4-(二甲氨基)苯基]甲基}-1-(2-溴乙基)-4-甲基-1H-吡唑-3-胺
- N-{[4-(二甲氨基)苯基]甲基}-1-(2-碘乙基)-4-甲基-1H-吡唑-3-胺
独特性
N-{[4-(二甲氨基)苯基]甲基}-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺由于存在氟乙基而具有独特性,这赋予其独特的化学和生物学特性。氟乙基可以提高化合物的稳定性、生物利用度以及与特定分子靶点的相互作用能力,使其成为各种应用中宝贵的化合物。
属性
分子式 |
C15H21FN4 |
|---|---|
分子量 |
276.35 g/mol |
IUPAC 名称 |
N-[[4-(dimethylamino)phenyl]methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C15H21FN4/c1-12-11-20(9-8-16)18-15(12)17-10-13-4-6-14(7-5-13)19(2)3/h4-7,11H,8-10H2,1-3H3,(H,17,18) |
InChI 键 |
SJBFXLIVXUNTHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)N(C)C)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


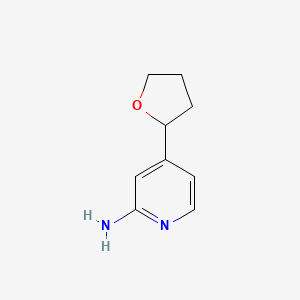
![N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737226.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11737227.png)
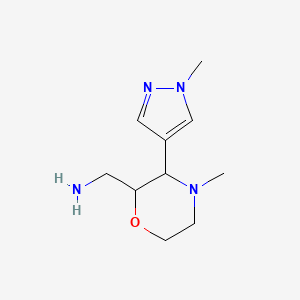
![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11737242.png)
![n-[(1-Cyclopentyl-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine](/img/structure/B11737244.png)
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737251.png)
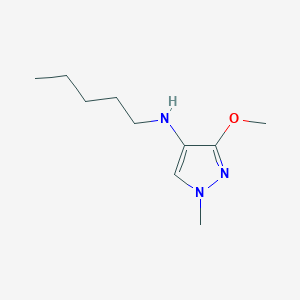

![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737262.png)
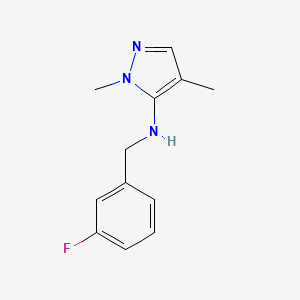
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737269.png)
